molecular formula C16H16N2O3S B1672324 Febuxostat CAS No. 144060-53-7

Febuxostat

カタログ番号: B1672324
CAS番号: 144060-53-7
分子量: 316.4 g/mol
InChIキー: BQSJTQLCZDPROO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

フェブキソスタットは、非プリン系の選択的キサンチンオキシダーゼ阻害剤であり、主に痛風および高尿酸血症の長期治療に使用されます。Uloric および Adenuric などのさまざまなブランド名で販売されています。 フェブキソスタットは、体内の尿酸産生を抑制することで作用し、痛風の発作を防ぎ、慢性的な高尿酸血症を管理するのに役立ちます .

製法

合成経路と反応条件

フェブキソスタットの合成は、2-ヒドロキシ-5-シアノベンズアルデヒドと水硫化ナトリウムを反応させて3-アルデヒド-4-ヒドロキシベンゾチオアミドを生成することから始まり、複数の段階を伴います。この中間体は、次に、2-ハロゲノアセチルエチルアセテートと反応させて、2-(3-アルデヒド-4-ヒドロキシシクロヘキシルフェニル)-4-メチル-5-エトキシチアゾールカルボン酸エステルを生成します。 その後、ヒドロキシルアミンとハロゲン化イソブテンとの反応、続いて加水分解を行うと、フェブキソスタットが得られます .

工業的製造方法

フェブキソスタットの工業的製造方法は、収率を最適化し、副生成物を最小限に抑えることに重点を置いています。1つの改良された方法は、チオアセトアミドとp-シアノフェノールを出発物質として使用し、酸性水溶液中で反応させて4-ヒドロキシチオベンザミドを得ることを伴います。 この化合物は、その後、2-クロロアセト酢酸エチルとメテナンミンをポリリン酸およびメタンスルホン酸の存在下で反応させてフェブキソスタットを生成します .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of febuxostat involves multiple steps, starting with the reaction of 2-hydroxy-5-cyanobenzaldehyde with sodium hydrosulfide to form 3-aldehyde-4-hydroxybenzothioamide. This intermediate is then reacted with 2-halogenoacetyl ethyl acetate to produce 2-(3-aldehyde-4-hydroxycyclohexyl phenyl)-4-methyl-5-ethoxy thiazolecarboxylate. Subsequent reactions with hydroxylamine and halogenated isobutene, followed by hydrolysis, yield this compound .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and minimizing by-products. One improved method involves using thioacetamide and p-cyanophenol as starting materials, reacting them in an acid aqueous solution to obtain 4-hydroxy thiobenzamide. This compound is then reacted with ethyl 2-chloroacetoacetate and methenamine in the presence of polyphosphoric acid and methanesulfonic acid to produce this compound .

化学反応の分析

反応の種類

フェブキソスタットは、次のようなさまざまな化学反応を起こします。

    酸化: フェブキソスタットは、酸化されてさまざまな代謝物を生成することがあります。

    還元: 還元反応は、フェブキソスタットの官能基を修飾することができます。

    置換: フェブキソスタット分子上のさまざまな位置で置換反応が起こる可能性があります。

一般的な試薬と条件

フェブキソスタットを含む反応で使用される一般的な試薬には、水硫化ナトリウム、ヒドロキシルアミン、およびハロゲン化イソブテンが含まれます。 反応条件は、多くの場合、酸性または塩基性環境であり、特定の温度と溶媒を使用して反応を最適化します .

生成される主要な生成物

フェブキソスタットの反応から生成される主要な生成物には、3-アルデヒド-4-ヒドロキシベンゾチオアミドや2-(3-アルデヒド-4-ヒドロキシシクロヘキシルフェニル)-4-メチル-5-エトキシチアゾールカルボン酸エステルなどのさまざまな中間体と代謝物が含まれます .

科学研究への応用

フェブキソスタットは、次のような広範囲の科学研究への応用があります。

科学的研究の応用

Primary Applications

  • Gout Management
    • Febuxostat is primarily indicated for the chronic management of hyperuricemia in gout patients. It has been shown to lower serum uric acid (sUA) levels effectively and maintain them below the target threshold of 6.0 mg/dl.
    • A five-year study demonstrated that 93% of participants maintained sUA levels below this threshold, resulting in a significant reduction in gout flares and resolution of baseline tophi in 69% of subjects .
  • Cardiovascular Safety
    • Recent studies have assessed this compound's cardiovascular safety compared to allopurinol, especially in patients with comorbid cardiovascular diseases. The CARES trial found similar rates of major adverse cardiovascular events (MACE) between this compound and allopurinol groups, indicating that this compound may be a safer alternative for patients with cardiovascular risks .
  • Tumor Lysis Syndrome
    • This compound is also utilized off-label for managing hyperuricemia associated with tumor lysis syndrome, particularly when allopurinol is contraindicated. Its efficacy in rapidly lowering uric acid levels can help prevent acute kidney injury in these patients .
  • Potential Drug-Drug Interactions
    • Research has identified this compound as a potent inhibitor of the breast cancer resistance protein (ABCG2), suggesting potential applications in enhancing the bioavailability of certain drugs that are substrates of this transporter . This could lead to novel therapeutic strategies involving this compound-boosted therapy.

Pharmacokinetics and Safety Profile

  • Absorption and Distribution : this compound is rapidly absorbed after oral administration, achieving peak plasma concentrations within 1 to 1.5 hours. It has a high plasma protein binding rate (approximately 99%) and a volume of distribution of about 50 L .
  • Metabolism : The drug is metabolized primarily through conjugation and cytochrome P450 enzymes, with less than 5% excreted unchanged in urine.
  • Adverse Effects : Common side effects include increased gout flares upon initiation due to rapid uric acid reduction and potential hepatotoxicity, particularly in patients with pre-existing liver conditions .

Data Summary Table

Application AreaFindings/ResultsReferences
Gout Management93% maintained sUA < 6.0 mg/dl; significant flare reduction
Cardiovascular SafetySimilar MACE rates compared to allopurinol
Tumor Lysis SyndromeEffective in managing hyperuricemia
Drug-Drug InteractionsEnhances bioavailability of ABCG2 substrate drugs

Case Studies

  • Long-term Efficacy in Gout : A five-year follow-up study on patients treated with this compound showed sustained efficacy in maintaining low sUA levels and reducing gout flares significantly compared to historical controls treated with allopurinol .
  • Cardiovascular Outcomes : The CARES trial evaluated cardiovascular outcomes in patients treated with this compound versus allopurinol over an extended period, showing no significant difference in MACE rates, thus supporting its use in high-risk populations .
  • Enhanced Drug Absorption : In vitro studies indicated that this compound could enhance the intestinal absorption of sulfasalazine, highlighting its potential role as a therapeutic enhancer for other medications .

作用機序

フェブキソスタットは、尿酸合成に関与する酵素であるキサンチンオキシダーゼを選択的に阻害することで、その効果を発揮します。フェブキソスタットは、キサンチンオキシダーゼの活性部位に強く結合することにより、尿酸の産生を抑制し、血清尿酸値を低下させます。 この機序は、関節や組織に尿酸結晶が形成されるのを防ぎ、痛風に伴う炎症と痛みを軽減するのに役立ちます .

類似化合物の比較

類似化合物

    アロプリノール: 痛風および高尿酸血症の治療に使用される別のキサンチンオキシダーゼ阻害剤。 .

    ベンゾブロマロン: 尿中への尿酸排泄量を増やす尿酸排泄促進薬。 .

フェブキソスタットの独自性

フェブキソスタットは、非プリン構造とキサンチンオキシダーゼの選択的阻害という点でユニークです。 アロプリノールを耐えられない患者にとって代替手段を提供し、アロプリノールと比較して血清尿酸値を低下させる効果が高いことが示されています . さらに、フェブキソスタットは、肝毒性が最小限で、腎臓保護効果の可能性があるため、肝臓や腎臓の問題のある患者にとって貴重な選択肢となります .

類似化合物との比較

Similar Compounds

    Allopurinol: Another xanthine oxidase inhibitor used to treat gout and hyperuricemia. .

    Benzbromarone: A uricosuric agent that increases the excretion of uric acid in the urine. .

Uniqueness of Febuxostat

This compound is unique in its non-purine structure and selective inhibition of xanthine oxidase. It offers an alternative for patients who cannot tolerate allopurinol and has shown better efficacy in lowering serum uric acid levels compared to allopurinol . Additionally, this compound’s minimal hepatotoxicity and potential nephroprotective effects make it a valuable option for patients with liver and kidney concerns .

生物活性

Febuxostat is a xanthine oxidase inhibitor primarily used for the management of hyperuricemia associated with gout. Its biological activity extends beyond urate-lowering effects, showing potential in various therapeutic areas. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, efficacy in clinical settings, and emerging applications.

This compound inhibits xanthine oxidase, an enzyme critical for the conversion of hypoxanthine to xanthine and xanthine to uric acid. By reducing uric acid production, this compound effectively lowers serum uric acid (sUA) levels, which is crucial for managing gout and preventing flares.

Key Mechanisms:

  • Xanthine Oxidase Inhibition: Reduces uric acid synthesis.
  • ABCG2 Inhibition: this compound has been identified as a potent inhibitor of the ABCG2 transporter, enhancing the absorption of other drugs that are substrates of this transporter .

Efficacy in Gout Management

Numerous clinical studies have evaluated the efficacy of this compound in treating gout. A notable long-term study (FOCUS) demonstrated that 93% of subjects maintained sUA levels below 6.0 mg/dl after five years of treatment, with a significant reduction in gout flares and resolution of baseline tophi in 69% of patients .

Table 1: Efficacy Outcomes from the FOCUS Study

OutcomeResults (%)
sUA < 6.0 mg/dl93
Complete abolition of gout flaresNearly complete
Resolution of baseline tophi69

Safety Profile

The safety profile of this compound has been a subject of extensive research. A comparative analysis with allopurinol indicated that this compound had a better safety outcome in terms of urgent coronary revascularization and stroke, although no significant differences were noted in nonfatal myocardial infarction or all-cause mortality . Adverse effects reported include gastrointestinal disturbances and potential liver enzyme elevations.

Emerging Applications

Recent studies suggest additional biological activities for this compound beyond its role in gout management:

  • Antibacterial Activity: this compound has shown significant inhibitory effects against Mycobacterium tuberculosis (Mtb), indicating potential use as an antibacterial agent .
  • Cardiovascular Effects: Research indicates that this compound may reduce visit-to-visit blood pressure variability in patients with hyperuricemia and carotid plaques, suggesting cardiovascular benefits .

Case Studies

  • Refractory Gout Treatment: A case study highlighted a patient who did not respond to standard doses of this compound due to low body weight, emphasizing the need for personalized dosing strategies .
  • This compound in Early Gout: A randomized controlled trial demonstrated that this compound significantly improved synovitis scores and reduced gout flare incidence over two years compared to placebo .

特性

IUPAC Name

2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSJTQLCZDPROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048650
Record name Febuxostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Febuxostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04854
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Gout is a form of acute arthritis that is characterized by the accumulation of crystals of monosodium urate and urate crystals in or around a joint, leading to inflammation and persistent urate crystal deposition in bones, joints, tissues, and other organs that may exacerbate over time. Hyperuricemia is closely related to gout, whereby it may exist for many years before the first clinical attack of gout; thus, aberrated serum uric acid levels and hyperuricemia are believed to be the biochemical aberration involved in the pathogenesis of gout. Xanthine oxidoreductase (XOR) can act as a xanthine oxidase or xanthine dehydrogenase. In humans, it is a critical enzyme for uric acid production as it catalyzes the oxidation reaction steps from hypoxanthine to xanthine and from xanthine to uric acid in the pathway of purine metabolism. Febuxostat potently inhibits XOR, blocking both its oxidase and dehydrogenase activities. With high affinity, febuxostat binds to XOR in a molecular channel leading to the molybdenum-pterin active site, where [allopurinol] demonstrates relatively weak competitive inhibition. XOR is mainly found in the dehydrogenase form under normal physiological conditions; however, in inflammatory conditions, XOR can be converted into the xanthine oxidase form, which catalyzes reactions that produce reactive oxygen species (ROS), such as peroxynitrite. ROS contribute to vascular inflammation and alterations in vascular function. As febuxostat can inhibit both forms of XOR, it can inhibit ROS formation, oxidative stress, and inflammation. In a rat model, febuxostat suppressed renal ischemia-reperfusion injury by attenuating oxidative stress.
Record name Febuxostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04854
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

144060-53-7
Record name Febuxostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144060-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Febuxostat [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144060537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Febuxostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04854
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Febuxostat
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758874
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Febuxostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FEBUXOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/101V0R1N2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

238-239°
Record name Febuxostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04854
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (50.0 g), acetone (500 mL), water (200 mL), and sodium hydroxide (6.96 g) were placed into a round bottom flask and heated to reflux. The mixture was maintained under reflux until reaction completion. After the reaction was completed, the mass was cooled to about 25° C., water (500 mL) and ethyl acetate (500 mL) were added, and the pH was adjusted to about 1 to 2 with hydrochloric acid (10.3 mL). The organic layer was separated and the aqueous layer was extracted into ethyl acetate (250 mL). The ethyl acetate layer was washed with water (300 mL). The ethyl acetate layer was distilled completely under vacuum below 60° C. The residue was dried at about 60° C. under vacuum to a constant weight to yield 1.0 g of the title compound. Purity by HPLC: 98.9%.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
6.96 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (3.0 g), acetone (30 mL), and 1 N sodium hydroxide solution (12 mL) were placed into a round bottom flask and heated to reflux. The mixture was maintained under reflux until reaction completion. After the reaction was completed, the mass was cooled to about 25° C. and the pH was adjusted to about 1 to 2 with hydrochloric acid (1.5 mL). The mass was extracted into ethyl acetate (40 mL). The ethyl acetate layer was washed with water (30 mL). The ethyl acetate layer was distilled completely under vacuum below 60° C. Acetone (30 mL) was added to the residue and the mixture was heated to reflux and maintained for about 30 minutes. The mass was then cooled to about 25° C., maintained for about 60 minutes, filtered under vacuum and the solid was washed with acetone (3 mL). The wet solid was dried at about 60° C. to a constant weight to yield 1.0 g of the title compound. Purity by HPLC: 99.5%.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (8.0 Kg), acetone (80 L), lithium hydroxide monohydrate (1.2 Kg), and water (12 L) were mixed and heated to reflux. The mixture was maintained under reflux until reaction completion. After the reaction was complete, the mass was cooled to about 25° C., ethyl acetate (120 L) was added, and pH was adjusted to about 1 to 2 with hydrochloric acid (3.2 L). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (80 L). The combined organic material was washed with water (3×80 L), and treated with activated carbon at about 50° C. The combined organic material was filtered, and the filtrate was evaporated completely under vacuum below 45° C. Acetonitrile (16 L) was added to the residue and the solvent was distilled. Acetonitrile (80 L) was added to the residue and the mixture was heated to about 65° C. and maintained for about 1 hour. The mass was cooled to about 30° C. and maintained for about 1 hour. The formed solid was filtered and washed with acetonitrile (32 L). The wet solid was dried at about 60° C. to a constant weight to yield 5.2 Kg of the title compound. Purity by HPLC: 99.9%.
Quantity
8 kg
Type
reactant
Reaction Step One
Quantity
80 L
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
1.2 kg
Type
reactant
Reaction Step One
Name
Quantity
12 L
Type
solvent
Reaction Step One
Quantity
3.2 L
Type
reactant
Reaction Step Two
Quantity
120 L
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Aqueous barium hydroxide octahydrate solution (prepared by dissolving 55 g, 0.174 mol of barium hydroxide octahydrate in 350 mL water) was added to a solution of ethyl-2-(3-cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazole carboxylate (100 g, 0.29 mol) in tetrahydrofuran (1000 mL) and denatured spirit (300 mL). The reaction mixture was stirred at a temperature of about 60° C. for about 90 minutes to about 120 minutes. After completion of reaction, the mixture was cooled to a temperature of about 45° C. and diluted with ethyl acetate and water. The pH of the reaction mixture was adjusted to 0.5-0.8 with 6N HCl at about 35° C. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic layer was treated with activated carbon (10 g) and filtered through hyflobed. The hyflobed was washed with ethyl acetate. The combined filtrate was concentrated at a temperature of about 45° C. under reduced pressure. The residue thus obtained was dissolved in a mixture of dichloromethane (400 mL) and methanol (1000 mL) and the solution was cooled to about 0° C., stirred for about 1 hour. The solid thus obtained was filtered, washed with a precooled mixture of methanol and methylene chloride, dried under reduced pressure to give febuxostat. (Yield: 81 g, 88%)
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
1000 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Febuxostat
Reactant of Route 2
Reactant of Route 2
Febuxostat
Reactant of Route 3
Febuxostat
Reactant of Route 4
Reactant of Route 4
Febuxostat
Reactant of Route 5
Reactant of Route 5
Febuxostat
Reactant of Route 6
Reactant of Route 6
Febuxostat
Customer
Q & A

Q1: What is the primary mechanism of action of febuxostat?

A1: this compound is a non-purine selective inhibitor of xanthine oxidase (XO). [, , , , , , ] It acts by blocking the action of XO, an enzyme involved in the metabolic breakdown of purines (hypoxanthine and xanthine) to uric acid. [, , ] By inhibiting XO, this compound reduces the production of uric acid in the body. [, ]

Q2: What are the downstream effects of inhibiting xanthine oxidase by this compound?

A2: Inhibition of XO by this compound leads to a decrease in serum uric acid levels. [, , , , , , ] This reduction in uric acid can help prevent the formation of urate crystals in joints and tissues, which are the primary cause of painful gout flares. [, , , ]

Q3: Are there other proposed mechanisms by which this compound may exert beneficial effects?

A3: Research suggests this compound may also exert renoprotective effects by alleviating oxidative stress and inflammation in the kidneys, potentially through its inhibition of XO and xanthine dehydrogenase (XDH) activities. [, ] Further studies are needed to fully elucidate these potential mechanisms.

Q4: Is there any spectroscopic data available on this compound?

A4: While the provided articles don't go into extensive detail about spectroscopic data, this compound's structure has been elucidated using various spectroscopic techniques such as NMR and mass spectrometry. This data is typically found in publications related to its synthesis and characterization.

Q5: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A7: this compound is primarily metabolized in the liver. [, ] While mild to moderate renal impairment does not significantly affect its metabolism, severe renal impairment may influence its pharmacokinetic parameters. [, ] Further research is needed to fully understand the impact of severe renal dysfunction on this compound's efficacy and safety. The provided articles don't offer comprehensive information about its absorption and distribution.

Q6: How does the pharmacokinetic profile of this compound relate to its once-daily dosing regimen?

A6: While not explicitly stated in the articles, this compound's once-daily dosing suggests it possesses a relatively long half-life, allowing for sustained therapeutic concentrations within the body.

Q7: Has this compound demonstrated efficacy in lowering serum uric acid in clinical trials?

A10: Yes, clinical trials have consistently shown that this compound effectively lowers serum uric acid levels in individuals with gout. [, , , , , , ] Several studies indicate that this compound, at doses of 80 mg and 120 mg, may be more effective than allopurinol (at commonly used fixed doses) in reducing serum uric acid levels. [, , ]

Q8: Are there any studies investigating the long-term effects of this compound on cardiovascular outcomes in patients with gout?

A11: Yes, the Cardiovascular Safety of this compound and Allopurinol in Patients With Gout and Cardiovascular Morbidities (CARES) trial investigated this aspect. [, ] While the CARES trial didn't find a significant difference in the primary composite endpoint of cardiovascular events between allopurinol and this compound, it did observe a significantly increased risk of cardiovascular and all-cause mortality with this compound. []

Q9: Have real-world studies examined the effectiveness of switching from allopurinol to this compound?

A12: Yes, a retrospective study using a health plan database evaluated the real-world effectiveness of switching from allopurinol to this compound. [] The study found that patients who switched to this compound were more likely to achieve target serum uric acid levels compared to those who continued on stable doses of allopurinol. []

Q10: What are the main alternatives to this compound for managing hyperuricemia in gout?

A13: Allopurinol is generally considered the first-line treatment for hyperuricemia in gout. [, , , , , ] Other treatment options include uricosuric agents (e.g., probenecid) and, in some cases, a combination of XO inhibitors and uricosuric agents. []

Q11: How does this compound compare to allopurinol in terms of efficacy and safety?

A14: While this compound has been shown to be more effective than allopurinol at lowering serum uric acid in some studies, [, , ] the CARES trial raised concerns about its cardiovascular safety profile, particularly for long-term use. [] Allopurinol remains the first-line treatment option for most patients with gout, while this compound is typically considered when allopurinol is not tolerated or contraindicated. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。